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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the subjective effects, pharmacology, and

pharmacokinetics of two structurally related psychedelic phenethylamines: Methallylescaline
(MAL) and allylescaline (AL). The information presented is intended for a scientific audience

and is supported by available experimental data and anecdotal reports.

Introduction
Methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) and allylescaline (4-

allyloxy-3,5-dimethoxyphenethylamine) are synthetic analogues of mescaline.[1][2] Both

compounds are known to produce psychedelic effects, primarily through their action as

agonists at the serotonin 5-HT2A receptor.[2][3] While sharing a common structural backbone,

the subtle difference in their 4-position substituent—a methallyl group in MAL versus an allyl

group in AL—is believed to account for variations in their subjective effects, potency, and

duration. This review aims to collate and compare the available data on these two compounds

to inform research and drug development.

Subjective Effects: A Qualitative Comparison
Based on user-reported experiences, both Methallylescaline and allylescaline produce a

range of subjective effects typical of serotonergic psychedelics. However, there appear to be

discernible differences in the character and intensity of these effects.
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Methallylescaline (MAL) is often described as producing a more immersive and visually

intense experience compared to allylescaline.[4] Users frequently report significant closed-eye

and open-eye visuals, including geometric patterns, color enhancement, and dream-like states.

[5] The cognitive effects are characterized by introspection and a "classic" psychedelic

headspace.[6] A notable feature of MAL is a pronounced body load, which can include nausea,

muscle tension, and a feeling of overstimulation, particularly at higher doses.[7][8] The onset of

effects is typically within 20-60 minutes, with the peak lasting 3-5 hours and the total duration

being 6-12 hours.[5]

Allylescaline (AL) is generally considered to be less visual and more physically stimulating than

MAL.[4] While visual effects such as color enhancement and tracers are present, they are often

reported as being less prominent than the physical and entactogenic effects.[9] Users often

describe a significant body high characterized by warmth, tingling, and euphoria, sometimes

compared to a milder version of MDMA.[9][10] The experience is often described as being

more clear-headed and sociable compared to more introspective psychedelics.[11] The onset

of effects for allylescaline is reported to be between 45 and 240 minutes, with a total duration of

8 to 12 hours.[12]

Pharmacological Profile
Both Methallylescaline and allylescaline are understood to exert their primary psychedelic

effects through agonism at the 5-HT2A receptor.[2][3] However, a detailed, direct comparison of

their in vitro receptor binding affinities is hampered by a lack of publicly available data for

allylescaline.

Receptor Binding Affinities
Quantitative data on the receptor binding profile of Methallylescaline is available from in vitro

studies. The table below summarizes the binding affinities (Ki) of MAL at various serotonin

receptors. Unfortunately, directly comparable data for allylescaline from the same studies are

not available, representing a significant data gap in the scientific literature.
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Receptor
Methallylescaline (MAL) Ki
(nM)

Allylescaline (AL) Ki (nM)

5-HT1A 1600 Data not available

5-HT2A 150 Data not available

5-HT2B 4300 Data not available

5-HT2C 1200 Data not available

Data for Methallylescaline from Luethi et al., 2021.

In Vivo Studies
In vivo studies in animal models, such as the head-twitch response (HTR) in rodents, are often

used as a behavioral proxy for psychedelic potential in humans. While the methodology for

HTR studies is well-established, specific ED50 values (the dose required to produce a half-

maximal response) for Methallylescaline and allylescaline are not readily available in the

reviewed literature. Similarly, drug discrimination studies, which can assess the subjective

similarity of a compound to a known psychedelic, have not been reported for either MAL or AL.

Pharmacokinetics and Metabolism
The metabolic fate of a compound significantly influences its duration and profile of effects. In

vitro studies have shed light on the metabolism of Methallylescaline.

In Vitro Metabolism of Methallylescaline
A study utilizing human liver microsomes identified several metabolites of MAL, primarily

formed through hydroxylation. The cytochrome P450 (CYP) enzymes responsible for this

metabolism were identified as CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[1] This information is

crucial for understanding potential drug-drug interactions and individual variations in response

based on genetic polymorphisms in these enzymes.
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Metabolite Biotransformation

M1-M3 Hydroxylation

M4 Dihydroxylation

Data from Kim et al., 2018.

Detailed in vitro metabolism data for allylescaline is not currently available in the scientific

literature, preventing a direct comparison of their metabolic pathways.

Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
The following provides a generalized methodology for determining the binding affinity of a

compound at the 5-HT2A receptor, a key experiment in characterizing psychedelic potential.
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Membrane Preparation

Binding Assay

Data Analysis

HEK-293 cells expressing human 5-HT2A receptors

Cell Harvesting

Homogenization in buffer

Centrifugation to pellet membranes

Resuspension in assay buffer

Incubate membranes with radioligand (e.g., [3H]ketanserin) and test compound (MAL or AL)

Rapid filtration to separate bound and free radioligand

Wash filters to remove non-specific binding

Scintillation counting to quantify radioactivity

Generate competition binding curves

Determine IC50 value

Calculate Ki value using Cheng-Prusoff equation
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Workflow for a radioligand binding assay.
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In Vitro Metabolism Study Using Human Liver
Microsomes
This workflow outlines a typical experiment to identify the metabolic pathways and enzymes

involved in the biotransformation of a new chemical entity.
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Incubation

Analysis
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Test Compound (MAL or AL) NADPH (cofactor)

Quench reaction

Sample Preparation (e.g., protein precipitation)
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Workflow for an in vitro metabolism study.
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Conclusion
Methallylescaline and allylescaline are two closely related psychedelic phenethylamines with

distinct subjective profiles. MAL appears to be more visually and cognitively psychoactive, often

accompanied by a significant body load. In contrast, AL is reported to be more physically

stimulating and entactogenic, with less pronounced visual effects.

The pharmacological understanding of these differences is currently limited by the lack of

comprehensive, directly comparable in vitro and in vivo data, particularly for allylescaline. While

the primary mechanism of action for both is likely 5-HT2A receptor agonism, the nuanced

differences in their interactions with this and other receptors, as well as their metabolic

pathways, remain to be fully elucidated. Further research, including head-to-head in vitro

binding and functional assays, and in vivo studies in animal models, is necessary to build a

more complete picture of the comparative pharmacology of these two compounds. Such data

will be invaluable for understanding the structure-activity relationships of psychedelic

phenethylamines and for the potential development of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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